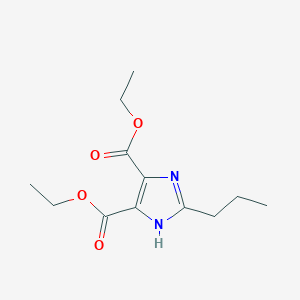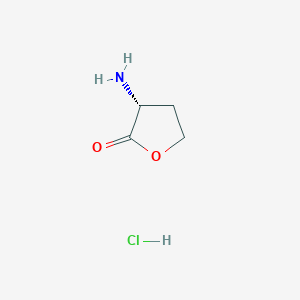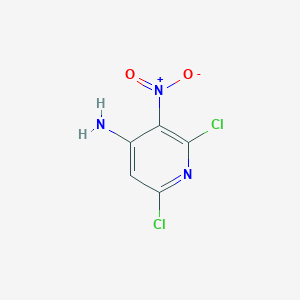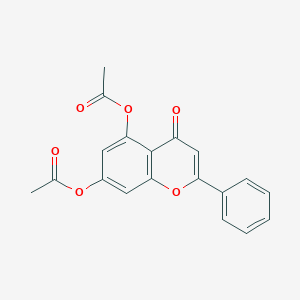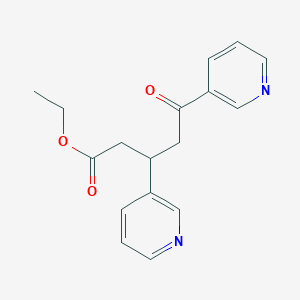
3,4-Di(naphthalen-2-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Di(naphthalen-2-yl)thiophene (DNT) is a compound used extensively in scientific research. It is a member of the thiophene family of organic compounds, which are widely used in the field of organic electronics due to their excellent electronic properties. DNT has been shown to exhibit strong fluorescence, making it useful for a variety of applications in materials science and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 3,4-Di(naphthalen-2-yl)thiophene is not well understood. However, it is believed that the compound interacts with certain biomolecules in a specific way, leading to changes in their fluorescence properties. This makes 3,4-Di(naphthalen-2-yl)thiophene a useful tool for studying the structure and function of proteins and other biomolecules.
Efectos Bioquímicos Y Fisiológicos
3,4-Di(naphthalen-2-yl)thiophene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a useful tool for studying biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-Di(naphthalen-2-yl)thiophene in laboratory experiments is its strong fluorescence properties. This makes it easy to detect and study biomolecules in a variety of systems. Additionally, 3,4-Di(naphthalen-2-yl)thiophene is relatively easy to synthesize and is commercially available in high purity. One limitation of using 3,4-Di(naphthalen-2-yl)thiophene is that it may not be suitable for certain applications due to its specific fluorescence properties.
Direcciones Futuras
There are several potential future directions for research involving 3,4-Di(naphthalen-2-yl)thiophene. One area of interest is the development of new organic electronic devices using 3,4-Di(naphthalen-2-yl)thiophene and other thiophene derivatives. Additionally, 3,4-Di(naphthalen-2-yl)thiophene could be used in the development of new fluorescent probes for studying biological systems. Finally, further research is needed to fully understand the mechanism of action of 3,4-Di(naphthalen-2-yl)thiophene and its potential applications in various fields of science.
Métodos De Síntesis
There are several methods for synthesizing 3,4-Di(naphthalen-2-yl)thiophene, including Pd-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions. One of the most common methods for synthesizing 3,4-Di(naphthalen-2-yl)thiophene is through the reaction of 2-bromo-1-naphthalene with 2-thiophenylboronic acid in the presence of a palladium catalyst. This method typically yields high purity 3,4-Di(naphthalen-2-yl)thiophene with good yields.
Aplicaciones Científicas De Investigación
3,4-Di(naphthalen-2-yl)thiophene has been used extensively in scientific research due to its unique properties. It has been shown to be a useful fluorescent probe for detecting proteins and other biomolecules. Additionally, 3,4-Di(naphthalen-2-yl)thiophene has been used in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.
Propiedades
Número CAS |
100990-31-6 |
|---|---|
Nombre del producto |
3,4-Di(naphthalen-2-yl)thiophene |
Fórmula molecular |
C24H16S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3,4-dinaphthalen-2-ylthiophene |
InChI |
InChI=1S/C24H16S/c1-3-7-19-13-21(11-9-17(19)5-1)23-15-25-16-24(23)22-12-10-18-6-2-4-8-20(18)14-22/h1-16H |
Clave InChI |
LGIPRZDWDCNVPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |
Sinónimos |
3,4-DI-NAPHTHALEN-2-YL-THIOPHENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



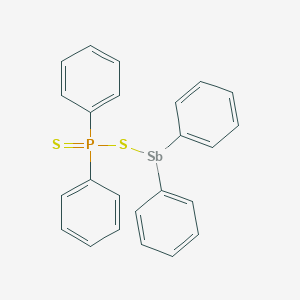
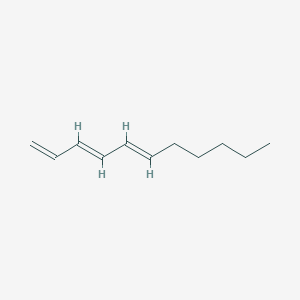
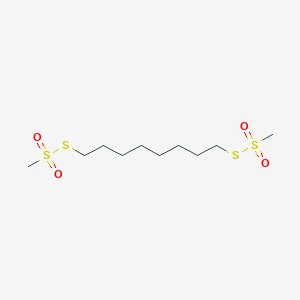

![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)
